Journal Name:Journal of Applied Spectroscopy
Journal ISSN:0021-9037
IF:0.816
Journal Website:http://www.springerlink.com/content/0021-9037
Year of Origin:1965
Publisher:Springer GmbH & Co, Auslieferungs-Gesellschaf
Number of Articles Per Year:179
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2023-01-26 , DOI:
10.1088/2516-1075/acb1e7
The vibrational circular dichroism (VCD) spectra could determine the molecular chirality of condensed-phase systems, but their quantum chemistry calculations are costly. The fragment-based methods have not been applied to the VCD spectra of periodic systems yet. In this work, we have extended the generalized energy-based fragmentation (GEBF) approach to accurately and efficiently compute the VCD spectra of chiral molecular crystals under periodic boundary conditions (PBCs) and macromolecules in solutions. In this approach, the Hessian matrices, atomic polar/axial tensors of a target system, are evaluated as a linear combination of the corresponding quantities from a series of small electrostatically embedded subsystems. Comparisons of GEBF and conventional VCD spectra of two large molecules show that this approach can satisfactorily reproduce the conventional computational results. Then, we applied the PBC-GEBF method to calculate the VCD spectra of a chiral molecular crystal and two macromolecules in solutions. Our results show that the experimental VCD spectrum can be roughly reproduced in terms of both band shape and vibrational peaks. The GEBF-VCD and PBC-GEBF-VCD approaches are expected to be practical tools to investigate the chirality of molecular crystals and macromolecules in solutions.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2022-12-30 , DOI:
10.1088/2516-1075/aca945
The role of inorganic sulfur species in biological systems has gained considerable interest since the recognition of sulfanes, particularly dihydrogen sulfide or sulfane, H2S, disulfane, HSSH, trisulfane, HSSSH, and their conjugate bases, as endogenous species and mediators of signaling functions in different tissues. The one-electron oxidation of H2S/HS− has been assigned as the onset of signaling processes or oxidative detoxification mechanisms. These varied sulfur containing inorganic species are, together with organic counterparts, reunited as reactive sulfur species (RSS). In order to shed light on this rich and still not completely explored chemistry, we have performed electronic structure calculations at different levels of theory, to provide estimations and the molecular basis of the pKa values of the polysulfides HSSH and HSSSH and of the radical HS•. In addition, we also reported the characterization of selected inorganic RSS including both radical and non-radical species with different protonation states with the intention of assisting the interpretation of chemical/biochemical experiments involving these species.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2022-12-06 , DOI:
10.1088/2516-1075/aca458
Reparameterized semi-empirical methods can reproduce gas-phase experimental vibrational frequencies to within 24 cm−1 or better for a 100-fold decrease in computational cost in the anharmonic fundamental vibrational frequencies. To achieve such accuracy and efficiency, the default parameters in the PM6 semi-empirical model are herein optimized to reproduce the experimental and high-level theoretical vibrational spectra of three small hydrocarbon molecules, C2H2, c-C3H2, and C2H4, with the hope that these same parameters will be applicable to large polycyclic aromatic hydrocarbons (PAHs). This massive cost reduction allows for the computation of explicit anharmonic frequencies and the inclusion of resonance corrections that have been shown to be essential for accurate predictions of anharmonic frequencies. Such accurate predictions are necessary to help to disentangle the heretofore unidentified infrared spectral features observed around diverse astronomical bodies and hypothesized to be caused by PAHs, especially with the upcoming influx of observational data from the James Webb Space Telescope. The optimized PM6 parameters presented herein represent a substantial step in this direction with those obtained for ethylene (C2H4) yielding a 37% reduction in the mean absolute error of the fundamental frequencies compared to the default PM6 parameters.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2023-02-10 , DOI:
10.1088/2516-1075/acb6cc
Driving quantum phase transitions in the 3D topological insulators offers pathways to tuning the topological states and their properties. We use DFT-based calculations to systematically investigate topological phase transitions in Bi2Se3, Sb2Se3, Bi2Te3 and Sb2Te3 by varying the
c/a
ratio of lattice constants. This ensures no net hydrostatic pressure under anisotropic stress and strain and allows a clear identification of the physics leading to the transition. As a function of
c/a
, all of these materials exhibit structural and electronic stability of the quintuple layers (QLs), and quasi-linear behavior of both the inter-QL distance and the energy gap near the topological transition. Our results show that the transition is predominantly controlled by the inter-QL physics, namely by competing Coulomb and van der Waals interactions between the outer atomic sheets in neighboring QLs. We discuss the implications of our results for topological tuning by alloying.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2022-12-28 , DOI:
10.1088/2516-1075/acaa7a
Two-dimensional infrared spectroscopy has reported highly delocalized in-plane base vibrations in the fingerprint region of nucleotide monophosphates, suggesting the involvement of base pair C=O and C=C ring bonds and considerable interaction between C=O bond stretches. The high delocalization results in congested vibrational spectra, which complicates the assignment of the peaks. This congestion also extends to Watson–Crick base pairs. We applied in this work the characterization of normal mode procedure, a special feature of our local mode analysis, and could for the first time identify the C=O and C=C bonds being engaged in base pair coupling and quantify their contribution to each of the delocalized fingerprint vibration. In addition, a detailed and quantitative description of the hydrogen bonds involved in the Watson–Crick base pairs was provided. Based on the results of this study, we developed a new protocol to elucidate on the assignment of bands in the vibrational spectra of nucleic acids by probing the vibrational space for specific interactions between functional groups prior to and upon base pairing. This protocol will aid to fill the gap between deoxyribonucleic acid structural information and vibrational spectroscopy experiments by facilitating the interpretation of spectra on a quantitative basis.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2022-10-10 , DOI:
10.1088/2516-1075/ac8f03
The influence of non-interacting Kohn–Sham Hamiltonian on the non-self consistent GW(G
0
W
0) quasiparticle gap and Bethe–Salpeter-equation (BSE) optical spectra of anatase TiO2 is systematically evaluated. G
0
W
0 and BSE calculations are carried out starting with HSE06 (Heyd–Scuseria–Ernzerhof) type functionals containing 20%, 25% and 30% exact Hartree–Fock exchange. The results are also compared against G
0
W
0 + BSE calculations starting from semi-local (PBE) functionals. Our results indicate that the G
0
W
0 and BSE calculations of anatase TiO2 depend critically on the mean-field starting point, wherein its dependence is mainly introduced through the dielectric screening evaluated at the intermediate G
0
W
0. We find that the band dispersion, density of states, and consequently the oscillator strengths of optical excitation and spatial localization of excitons are insensitive to the starting points while the quasiparticle gap, optical gap and exciton binding energies are strongly affected. G
0
W
0 quasiparticle gap of anatase TiO2 computed over hybrid functional starting points is typically overestimated compared to measured values. However, by varying the amount of exact exchange, the dielectric screening can be tuned, and thus the quasiparticle gap. Exciton binding energy is shown to increase in proportion to the increase of the amount of exact exchange. A simple extrapolation of the calculated data leads to the exact match with the recently measured value with 13% of the exact exchange. Systematic analysis of G
0
W
0 + BSE calculation starting from screened hybrid functionals provided in this study forms a reference for all such future calculations of pristine anatase TiO2 and its derivatives.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2023-03-14 , DOI:
10.1088/2516-1075/acbe84
Hofmeister effects, and more generally specific ion effects, are observed broadly in biological systems. However, there are many cases where the Hofmeister series might not be followed in complex biological systems, such as ion channels which can be highly specific to a particular ion. An understanding of how ions from the Hofmeister series interact with the proteinogenic amino acids will assist elucidation of why some binding interactions may be favoured over others. Using symmetry adapted perturbation theory (SAPT2 + 3), the interaction energies between a selection of anions and each amino acid have been investigated. The interaction strengths become more favourable in accordance with the Hofmeister series, and also with increasing polarity of the amino acids (with the exception of the negatively charged amino acid side chains). Furthermore, the interactions are generally most favourable when they simultaneously involve the side chain and both protic moieties of the backbone. The total interaction energy in these anion–amino acid complexes is also primarily determined by its electrostatic component, in a manner proportional to the þ (‘sho’) value of the anion.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2022-04-19 , DOI:
10.1088/2516-1075/ac646f
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2022-08-19 , DOI:
10.1088/2516-1075/ac572f
In recent years, we have been witnessing a paradigm shift in computational materials science. In fact, traditional methods, mostly developed in the second half of the XXth century, are being complemented, extended, and sometimes even completely replaced by faster, simpler, and often more accurate approaches. The new approaches, that we collectively label by machine learning, have their origins in the fields of informatics and artificial intelligence, but are making rapid inroads in all other branches of science. With this in mind, this Roadmap article, consisting of multiple contributions from experts across the field, discusses the use of machine learning in materials science, and share perspectives on current and future challenges in problems as diverse as the prediction of materials properties, the construction of force-fields, the development of exchange correlation functionals for density-functional theory, the solution of the many-body problem, and more. In spite of the already numerous and exciting success stories, we are just at the beginning of a long path that will reshape materials science for the many challenges of the XXIth century.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2023-04-06 , DOI:
10.1088/2516-1075/acc55d
Density functional theory (DFT) with generalised gradient approximation (GGA) functionals is commonly used to predict defect properties in 2D transition metal dichalcogenides (TMDs). Since GGA functionals often underestimate band gaps of semiconductors and incorrectly describe the character of electron localisation in defects and their level positions within the band gap, it is important to assess the accuracy of these predictions. To this end, we used the non-local density functional Perdew—Burke—Ernzerhof (PBE)0-TC-LRC to calculate the properties of a wide range of intrinsic defects in monolayer WS2. The properties, such as geometry, in-gap states, charge transition levels, electronic structure and the electron/hole localisation of the lowest formation energy defects are discussed in detail. They are broadly similar to those predicted by the GGA PBE functional, but exhibit numerous quantitative differences caused by the degree of electron and hole localisation in charged states. For some anti-site defects, more significant differences are seen, with both changes in defect geometries (differences of up to 0.5 Å) as well as defect level positions within the band gap of WS2. This work provides an insight into the performance of functionals chosen for future DFT calculations of TMDs with respect to the desired defect properties.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | SPECTROSCOPY 光谱学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
14.10 | 18 | Science Citation Index Expanded | Not |
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